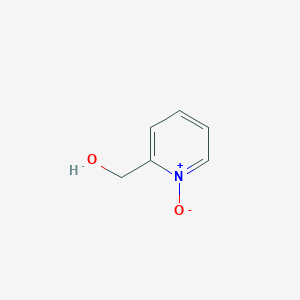

Pyridine-2-methanol 1-oxide

Description

Overview of Pyridine (B92270) N-Oxides as a Privileged Scaffold

Pyridine N-oxides are a class of heterocyclic compounds that have emerged as "privileged scaffolds" in medicinal chemistry and organic synthesis. nih.gov This designation stems from their consistent appearance in molecules exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties. nih.gov The introduction of an N-oxide functional group to a pyridine ring alters its electronic properties, enhancing its polarity and ability to form hydrogen bonds compared to the parent pyridine. ontosight.aiscripps.edu This modification can lead to improved pharmacological and physicochemical properties in drug development. nih.gov

The N-oxide motif makes the pyridine ring more susceptible to both nucleophilic and electrophilic attacks, particularly at the 2- and 4-positions, rendering these compounds versatile intermediates for creating substituted pyridines. scripps.eduresearchgate.netresearchgate.net Their utility is demonstrated in the synthesis of complex, medicinally relevant molecules, where the N-oxide group can direct reactions with high regioselectivity. nih.govresearchgate.net

Specific Context of Pyridine-2-methanol 1-oxide within the Pyridine N-Oxide Class

This compound, also known as 2-(hydroxymethyl)pyridine N-oxide, is distinguished within its class by the presence of a methanol (B129727) group at the 2-position of the pyridine N-oxide ring. ontosight.ai Its chemical structure, with the formula C6H7NO2, incorporates both a hydroxyl (-OH) and an N-oxide group. ontosight.ainih.gov This combination imparts polar characteristics and the capacity for hydrogen bonding and other intermolecular interactions. ontosight.ai

The compound can be synthesized through methods such as the oxidation of pyridine-2-methanol. ontosight.ai Due to the reactive nature of the pyridine N-oxide moiety, it can participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions, as well as rearrangements. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | (1-oxidopyridin-1-ium-2-yl)methanol |

| CAS Number | 10242-36-1 |

| Canonical SMILES | C1=CC=N+[O-] |

Data sourced from PubChem. nih.gov

Research Trajectories and Multidisciplinary Significance of this compound

The research significance of this compound and its derivatives is multidisciplinary. In medicinal chemistry, these compounds have been investigated for a range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai They serve as crucial intermediates or building blocks for the synthesis of more complex pharmaceutical molecules. ontosight.ai The broader class of pyridine N-oxides has shown promise as therapeutic agents for various diseases, underscoring the potential of its derivatives. ontosight.ainih.gov

In synthetic chemistry, the compound is valued for its reactivity. The pyridine N-oxide structure facilitates functionalization that might be difficult to achieve on a simple pyridine ring. researchgate.netresearchgate.net This has led to the development of new methodologies for creating substituted pyridines, which are themselves important structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org For instance, pyridine N-oxides are used to direct C3-hydroxylation, a key step in accessing medicinally important 3-hydroxypyridines. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-5-6-3-1-2-4-7(6)9/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPXOZSWXLMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145068 | |

| Record name | Pyridine-2-methanol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-36-1 | |

| Record name | 2-Pyridinemethanol, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-methanol 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-methanol 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridine 2 Methanol 1 Oxide and Its Derivatives

Classical Oxidation Pathways to Pyridine (B92270) N-Oxides

The formation of the N-oxide is a critical step in the synthesis of Pyridine-2-methanol 1-oxide. This transformation activates the pyridine ring for further functionalization.

Peracid-Mediated Oxidations (e.g., Peracetic Acid, m-CPBA)

Peracids are widely employed for the N-oxidation of pyridines due to their reliability and effectiveness. arkat-usa.org Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice for this transformation. For instance, 2-pyridinemethanol (B130429) can be oxidized to 2-(Hydroxymethyl)pyridine 1-oxide using m-CPBA. semanticscholar.org A study reported a 77% yield of crude 2-(Hydroxymethyl)pyridine 1-oxide from 2-pyridinemethanol using m-CPBA. semanticscholar.org Similarly, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide with peracetic acid or m-CPBA results in the formation of the corresponding N-oxide among other products. nih.gov The oxidation of 3-substituted pyridines with m-CPBA has been shown to give higher yields compared to other oxidizing agents. arkat-usa.org

| Precursor | Oxidizing Agent | Product | Yield | Reference |

| 2-Pyridinemethanol | m-CPBA | 2-(Hydroxymethyl)pyridine 1-oxide | 77% (crude) | semanticscholar.org |

| 2-(Pyridin-2-yl)-N,N-diphenylacetamide | Peracetic acid/m-CPBA | Corresponding N-oxide | Varies | nih.gov |

| 3-Substituted Pyridines | m-CPBA | Corresponding N-oxides | High | arkat-usa.org |

Hydrogen Peroxide-Based Oxidation Systems (e.g., H2O2/Acetic Acid, H2O2/Methyltrioxorhenium)

Hydrogen peroxide, being an environmentally benign oxidant, is an attractive reagent for N-oxidation. mdpi.comdigitallibrary.co.in The H2O2/acetic acid system is a classical method for preparing pyridine N-oxides. arkat-usa.org For example, 2-picoline can be oxidized to 2-picoline N-oxide using hydrogen peroxide in glacial acetic acid. google.comgoogle.com One patented method describes this reaction at 70-80°C in the presence of a catalyst, followed by separation to obtain 2-picoline N-oxide. google.com

More advanced catalytic systems, such as those involving methyltrioxorhenium (MTO), have been developed to enhance the efficiency of H2O2-based oxidations. arkat-usa.org MTO has been shown to effectively catalyze the N-oxidation of various pyridines with high yields, even at low catalyst loadings. arkat-usa.org

| Precursor | Oxidation System | Product | Key Conditions | Reference |

| 2-Picoline | H2O2/Glacial Acetic Acid | 2-Picoline N-oxide | 70-80°C, catalyst | google.com |

| 3- and 4-Substituted Pyridines | H2O2/MTO | Corresponding N-oxides | 0.2-0.5 mol% MTO | arkat-usa.org |

Strategies for Introducing the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group at the 2-position of the pyridine ring is another crucial step in the synthesis of the target compound.

Formaldehyde (B43269) Reactivity with 2-Picoline N-oxide

A direct method for introducing the hydroxymethyl group involves the reaction of 2-picoline N-oxide with formaldehyde. ontosight.ai This reaction takes advantage of the enhanced reactivity of the methyl group in the N-oxide. The condensation of 2-picoline with formaldehyde is a known route to produce 2-vinylpyridine, proceeding through a hydroxymethyl intermediate. wikipedia.orggoogle.com

Derivatization from 2-Pyridinemethanol Precursors

An alternative and common strategy is to start with a precursor that already contains the hydroxymethyl group, namely 2-pyridinemethanol. ontosight.ai The N-oxidation of 2-pyridinemethanol directly yields this compound. As mentioned in section 2.1.1, oxidizing agents like m-CPBA are effective for this transformation. semanticscholar.org This approach avoids the need to introduce the hydroxymethyl group separately.

Rearrangement-Based Syntheses of Pyridyl Carbinols and Aldehydes from Pyridine N-Oxides

Rearrangement reactions of pyridine N-oxides offer a powerful tool for the synthesis of pyridyl carbinols and their derivatives. The Boekelheide rearrangement, for instance, involves the treatment of 2-alkyl pyridine N-oxides with an acylating agent, such as acetic anhydride (B1165640), to yield the corresponding pyridyl carbinol derivative after hydrolysis. researchgate.netlookchem.com This rearrangement has been shown to be a viable method for preparing 2-pyridinemethanol derivatives. acs.org For example, the reaction of 2-picoline-N-oxide with acetic anhydride gives 2-pyridinemethanol acetate (B1210297) in a 78% yield. acs.org Subsequent hydrolysis would then yield 2-pyridinemethanol. This type of rearrangement provides an indirect yet effective route to the desired carbinol structure.

| Starting Material | Reagent | Intermediate Product | Yield | Reference |

| 2-Picoline-N-oxide | Acetic Anhydride | 2-Pyridinemethanol acetate | 78% | acs.org |

Acetic Anhydride-Induced Rearrangement Mechanisms

The reaction of pyridine N-oxides with acetic anhydride is a well-established method for the functionalization of the pyridine ring. A notable application of this is the Boekelheide rearrangement, which typically involves the rearrangement of a methyl group at the 2-position of a pyridine N-oxide to an acetoxymethyl group. fu-berlin.de This reaction proceeds through the formation of an O-acetylated intermediate, followed by a rearrangement. acs.org

A common synthetic route to 2-pyridinemethanol involves the oxidation of 2-picoline to 2-picoline N-oxide, which is then acylated with acetic anhydride to form acetic acid-2-picolyl ester via a rearrangement, followed by hydrolysis to yield the final product. google.com The reaction of 2-alkylpyridine N-oxides with acetic anhydride is a key step in this process. acs.org

While the Boekelheide rearrangement is often considered to proceed via a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift, studies on pyrimidine (B1678525) N-oxides have suggested the potential involvement of radical intermediates, particularly when side products are observed. fu-berlin.de The reaction conditions, including the solvent, can influence the product distribution, indicating a complex mechanistic landscape. fu-berlin.de For instance, rearrangements performed in solvents that can readily donate hydrogen atoms have been shown to yield products incorporating the solvent, supporting the hypothesis of radical involvement. fu-berlin.de

The rearrangement of 2,4-dimethylthiazole (B1360104) 3-oxide with acetic anhydride has been shown to produce a mixture of 2-acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole, demonstrating the regioselectivity of this type of rearrangement. cdnsciencepub.com

Table 1: Acetic Anhydride-Induced Rearrangement of N-Oxides

| Starting Material | Reagent | Product(s) | Reference |

| 2-Picoline N-oxide | Acetic Anhydride | Acetic acid-2-picolyl ester | google.com |

| Pyrimidine N-oxide | Acetic Anhydride | 4-Acetoxymethyl-substituted pyrimidine | fu-berlin.de |

| 2,4-Dimethylthiazole 3-oxide | Acetic Anhydride | 2-Acetoxymethyl-4-methylthiazole and 4-acetoxymethyl-2-methylthiazole | cdnsciencepub.com |

Emerging and Green Synthetic Approaches

Microreactor technology has emerged as a powerful tool for chemical synthesis, offering advantages such as precise temperature control, enhanced mixing, and improved safety for handling hazardous reactions. bme.hubme.hu The N-oxidation of pyridine derivatives, which can be a safety concern in traditional batch processes, has been successfully implemented in glass microreactors. bme.hubme.huresearchgate.net

The use of microreactors allows for the safe handling of potent oxidizing agents like hydrogen peroxide. bme.hu Studies have shown that the N-oxidation of various pyridine derivatives, as well as quinoline (B57606) and isoquinoline, can be achieved with higher conversions in microreactors compared to batch conditions. bme.hu For example, the N-oxidation of 2-bromopyridine, which gives poor conversion in a batch reactor, shows significantly improved conversion in a microreactor. bme.hu

Furthermore, subsequent transformations of the synthesized pyridine N-oxides, such as the Polonovski rearrangement, have also been successfully carried out in microreactors. bme.hubme.huresearchgate.net

Catalytic methods for the N-oxidation of pyridines offer a greener alternative to traditional stoichiometric oxidants. A variety of catalytic systems have been developed, often utilizing hydrogen peroxide as a clean and environmentally benign oxidant. researchgate.net

Heterogeneous catalysts, such as titanium silicalite (TS-1), have proven to be highly effective for the N-oxidation of pyridine. researchgate.netorganic-chemistry.orgresearchgate.net In a packed-bed microreactor, TS-1 with hydrogen peroxide in methanol (B129727) can achieve very high yields of pyridine N-oxides. researchgate.netorganic-chemistry.org This continuous flow process is not only safer and more efficient than batch reactions but also allows for long-term catalyst activity. researchgate.netorganic-chemistry.org Other titanosilicate catalysts like Ti-MWW have also demonstrated high activity and selectivity for pyridine N-oxide synthesis. researchgate.net

Rhenium-based catalysts in conjunction with sodium percarbonate have been used for the efficient oxidation of tertiary nitrogen compounds to their N-oxides under mild conditions. organic-chemistry.org Additionally, biomolecule-inspired catalytic systems, such as those using aspartic acid-containing peptides, have been developed for the enantioselective N-oxidation of substituted pyridines, providing a route to chiral pyridine frameworks. nih.govacs.org

Table 2: Catalytic Oxidation of Pyridines to N-Oxides

| Catalyst System | Oxidant | Substrate | Key Findings | Reference |

| Titanium silicalite (TS-1) | Hydrogen Peroxide | Pyridine derivatives | High yields in a continuous flow microreactor, safer and greener process. | researchgate.netorganic-chemistry.org |

| Ti-MWW | Hydrogen Peroxide | Pyridine | High catalytic activity and selectivity (>99%). | researchgate.net |

| Rhenium-based catalysts | Sodium Percarbonate | Tertiary nitrogen compounds | Excellent yields under mild conditions. | organic-chemistry.org |

| Aspartic acid-containing peptides | Peracid (in situ) | Substituted pyridines | Enantioselective N-oxidation, providing access to chiral pyridine N-oxides. | nih.govacs.org |

| Cs3PW12O40 on protonated graphitic carbon nitride | Hydrogen Peroxide | Pyridine | 99% yield of pyridine-N-oxide in an aqueous medium. | researchgate.net |

The development of sustainable synthetic protocols for this compound and related compounds is crucial for minimizing environmental impact. Green chemistry principles are being increasingly applied to the synthesis of pyridine derivatives.

One approach involves the use of environmentally benign solvents and reagents. For instance, the oxidation of pyridines to their N-oxides can be achieved using hydrogen peroxide in acetic acid, which is an eco-friendly process that generates water as the primary byproduct. bme.hu The use of urea-hydrogen peroxide (UHP) as a stable and inexpensive solid oxidant is another green alternative for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

Solvent- and halide-free methods are also being explored. A green synthesis of pyridine-2-yl substituted ureas has been developed through the C-H functionalization of pyridine N-oxides with dialkylcyanamides, avoiding the use of solvents and toxic heavy metals. rsc.org Another sustainable approach is the use of aqueous micellar media for reactions like O-alkylation of hydroxypyridines, which can be promoted by ultrasound or microwave irradiation. scirp.org

Furthermore, biocatalytic methods are gaining traction for the regioselective synthesis of aromatic N-oxides, offering a green and efficient alternative to chemical methods. bme.hu

Elucidation of Reaction Mechanisms and Diverse Reactivity Patterns of Pyridine 2 Methanol 1 Oxide

Fundamental Reactivity of the Pyridine (B92270) N-Oxide Moiety

The chemical behavior of Pyridine-2-methanol 1-oxide is fundamentally dictated by the electronic properties of the pyridine N-oxide moiety. The introduction of an oxygen atom onto the nitrogen of the pyridine ring profoundly alters the electronic distribution and, consequently, the reactivity of the heterocycle. The N-oxide group exhibits a dual electronic nature; it is strongly electron-withdrawing inductively due to the electronegativity of the oxygen atom, while also being capable of donating electron density into the ring through resonance. bhu.ac.inyoutube.com

The N-O bond is a stable, semipolar double bond, and the molecule possesses a significantly higher dipole moment than pyridine itself. scripps.edu This high polarity influences its solubility and interactions with other polar molecules and reagents. nih.gov The oxygen atom, being a Lewis base, can be protonated or coordinate to electrophiles and Lewis acids. This interaction enhances the electrophilicity of the ring, particularly at the C-2 and C-4 positions, facilitating nucleophilic substitution reactions. wikipedia.orgscripps.edu Therefore, the pyridine N-oxide moiety acts as a versatile functional group that activates the pyridine ring for a range of chemical transformations not readily achievable with pyridine itself. bhu.ac.inwikipedia.org

| Property | Pyridine | Pyridine N-oxide | Reference |

|---|---|---|---|

| Basicity (pKa of conjugate acid) | 5.2 | 0.79 | wikipedia.orgscripps.edu |

| Dipole Moment (D) | 2.03 D | 4.37 D | scripps.edu |

| Reactivity towards Electrophiles | Low (deactivated ring) | Higher than pyridine (activated at C4) | bhu.ac.in |

| Reactivity towards Nucleophiles | Requires harsh conditions (at C2, C4) | More reactive than pyridine (at C2, C4) | bhu.ac.inchemtube3d.com |

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The presence of the N-oxide function in this compound makes the aromatic ring more amenable to both electrophilic and nucleophilic substitution compared to unsubstituted pyridine. bhu.ac.in

Electrophilic Substitution: The N-oxide group, through its electron-donating resonance effect, increases the electron density at the 2- and 4-positions, thereby activating these positions for electrophilic attack. bhu.ac.inchemtube3d.com While the inductive effect deactivates the ring as a whole, the resonance effect is directing. For instance, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.inscispace.com This provides a synthetically useful route to introduce electrophiles at the C-4 position, which can be followed by deoxygenation to obtain the 4-substituted pyridine. bhu.ac.inwikipedia.org In the case of this compound, the 4-position is the primary site for electrophilic substitution.

Nucleophilic Substitution: Pyridine N-oxides are also more reactive towards nucleophiles than pyridine itself. bhu.ac.in The reaction often proceeds via initial activation of the N-oxide oxygen by an electrophilic reagent (e.g., POCl₃, SO₂Cl₂, MsCl). This creates a good leaving group on the nitrogen, rendering the C-2 and C-4 positions highly electron-deficient and susceptible to nucleophilic attack. wikipedia.orgscripps.eduoup.com For example, treatment of pyridine N-oxide with phosphorus oxychloride produces a mixture of 2- and 4-chloropyridines. wikipedia.org The intermediate formed by nucleophilic attack at the C-2 or C-4 position is stabilized by delocalization of the negative charge onto the electronegative oxygen atom of the N-oxide group. stackexchange.compearson.com For this compound, nucleophilic attack is favored at the C-4 and C-6 positions.

Intramolecular Rearrangements and Their Mechanistic Pathways

This compound, as a derivative of a 2-alkylpyridine N-oxide, is a prime substrate for the Boekelheide rearrangement. This reaction facilitates the oxy-functionalization of the alkyl group at the C-2 position. wikipedia.orgresearchgate.net First reported by Virgil Boekelheide in 1954, the reaction typically involves treating the N-oxide with an acylating agent like acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.orgacs.org

The mechanism proceeds through several key steps:

O-Acylation: The N-oxide oxygen atom attacks the acylating agent (e.g., TFAA), forming an O-acylpyridinium intermediate. wikipedia.org

Deprotonation: A base, typically the conjugate base of the acylating agent (e.g., trifluoroacetate), abstracts a proton from the α-carbon of the C-2 substituent (the methanol (B129727) group in this case), generating an anhydrobase or ylide. wikipedia.org

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The ylide intermediate undergoes a concerted, pericyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement. This step is the core of the Boekelheide reaction, leading to the formation of a dihydro-1,2-oxazine derivative. wikipedia.org

Rearomatization and Hydrolysis: The intermediate rearomatizes to furnish an acylated hydroxymethylpyridine. Subsequent hydrolysis of the resulting ester yields the corresponding pyridyl carbinol derivative. wikipedia.orgresearchgate.net

The use of TFAA often allows the reaction to proceed under milder conditions, such as at room temperature, compared to the high temperatures required for acetic anhydride. wikipedia.org This rearrangement is a powerful method for converting 2-alkylpyridine N-oxides into valuable 2-(hydroxyalkyl)pyridines. researchgate.netacs.org

Upon ultraviolet irradiation, pyridine N-oxides, including this compound, can undergo complex photochemical rearrangements. acs.org The generally accepted mechanism posits that the initial step is the photoisomerization of the N-oxide from its excited singlet state into a highly strained, non-isolable oxaziridine (B8769555) intermediate. acs.orgrsc.org

This oxaziridine intermediate is photolabile and can follow several mechanistic pathways:

Ring Expansion: It can rearrange to a 1,3-oxazepine, a seven-membered ring system. This pathway is analogous to the thermal rearrangement of nitrones to amides. rsc.org

N-O Bond Homolysis: The oxaziridine can undergo homolytic cleavage of the weak N-O bond to form a diradical intermediate. This diradical can then recombine to form a dearomatized epoxide, which may subsequently lead to the 1,3-oxazepine. acs.org

Deoxygenation: A competing pathway is the photodeoxygenation of the N-oxide to the parent pyridine with the generation of atomic oxygen. nih.gov

These photochemical reactions can lead to a mixture of products, including deoxygenated pyridines and various rearrangement products. acs.org The specific outcome is often dependent on the substitution pattern of the pyridine ring and the reaction conditions, such as the solvent and wavelength of light used. researchgate.net

Deoxygenation Reactions of Pyridine N-Oxides

The removal of the oxygen atom from the N-oxide moiety is a crucial step in many synthetic sequences, restoring the pyridine ring. A wide variety of reagents and methods have been developed for the deoxygenation of pyridine N-oxides. arkat-usa.org The choice of reagent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. youtube.com

Common methods for deoxygenation include:

Phosphorus Compounds: Reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃) are highly effective for deoxygenation under mild conditions. youtube.com

Catalytic Hydrogenation: This is an environmentally friendly method, often employing catalysts like Palladium on carbon (Pd/C), but it may also reduce other functional groups present in the molecule. youtube.com

Reducing Metals: Metals such as zinc, iron, or indium in the presence of an acid or other activators can efficiently remove the N-oxide oxygen. wikipedia.orgorganic-chemistry.org

Transition-Metal Catalysis: Modern methods utilize catalysts such as palladium complexes in transfer deoxygenation reactions or visible light-mediated metallaphotoredox catalysis, which offer high chemoselectivity and operate under mild conditions. organic-chemistry.org

Other Reagents: Systems like methanesulfonyl chloride with triethylamine (B128534) have also been shown to effectively deoxygenate pyridine N-oxides without causing chlorination of the ring. oup.com

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| PCl₃ | CHCl₃, rt | Highly efficient and chemoselective. | youtube.com |

| H₂/Pd-C | EtOH, rt | "Green" method, but may reduce other groups. | youtube.com |

| Zn/AcOH | Heat | Classical reducing agent. | wikipedia.org |

| [Pd(OAc)₂]/dppf, Et₃N | Microwave | Catalytic transfer deoxygenation. | organic-chemistry.org |

| In/PivCl | rt | Mild conditions, high yields. | organic-chemistry.org |

| MsCl/Et₃N | CH₂Cl₂, 0 °C to rt | Avoids nuclear chlorination seen with other sulfonyl chlorides. | oup.com |

Cycloaddition Reactions Involving the N-O Bond

The pyridine N-oxide moiety can function as a 1,3-dipole in cycloaddition reactions, providing a powerful route for the synthesis of five-membered heterocyclic rings. wikipedia.org This type of reaction, known as a 1,3-dipolar cycloaddition, involves the reaction of the N-oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgjst.go.jpjst.go.jp

In these reactions, the N-oxide system [C=N⁺-O⁻] adds across the π-system of the dipolarophile in a concerted fashion. jst.go.jp The reaction of this compound with a dipolarophile like tosyl isocyanate, for example, would proceed via a concerted pathway to form an initial cycloadduct. jst.go.jpjst.go.jp This primary adduct can sometimes be isolated or may undergo further rearrangement or elimination to yield a more stable heterocyclic product. jst.go.jp

The reactivity and regioselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. jst.go.jp The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The specific substituents on both the pyridine N-oxide and the dipolarophile influence the energies of these orbitals and thus direct the outcome of the reaction. jst.go.jp This methodology is highly valuable for constructing complex, condensed heterocyclic systems in a single step. jst.go.jp

Metal-Mediated and Catalytic Reactions

The presence of the N-oxide functionality makes the proximal C-H bonds at the C2 and C6 positions more susceptible to metal-catalyzed activation. semanticscholar.org This has led to the development of numerous catalytic reactions that enable direct functionalization of the pyridine ring. These methods often provide high regioselectivity and are crucial for the synthesis of complex substituted pyridines. semanticscholar.org

Pyridine N-oxides are effective substrates in radical addition reactions, often proceeding under photoredox catalysis. These mild reaction conditions allow for the introduction of various alkyl groups at the C2-position of the ring. acs.org Mechanistic studies suggest the reaction pathway involves the generation of a radical intermediate. acs.orgacs.org

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage with the pyridine N-oxide and a radical precursor. This leads to the formation of an alkyl radical which then adds to the electron-deficient pyridine N-oxide ring. acs.org A recent study demonstrated a one-step photoredox method for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, highlighting the utility of radical pathways. acs.org For a substrate like this compound, radical addition would be expected to occur preferentially at the vacant C6 or C4 positions.

Table 1: Examples of Radical Precursors in Photoredox Alkylation of Pyridine N-Oxides

| Radical Precursor Type | Example Compound | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | Cyclohexanecarboxylic Acid | Cyclohexyl |

| Alkyl Iodide | Isopropyl Iodide | Isopropyl |

| Boron Reagent | Potassium Isopropyltrifluoroborate | Isopropyl |

This table presents examples of radical precursors used in the functionalization of the general pyridine N-oxide scaffold.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-X bond formation. Pyridine N-oxides are excellent substrates for these transformations, particularly for direct C-H bond functionalization, obviating the need for pre-halogenated starting materials. semanticscholar.org

Palladium-catalyzed reactions are prominent in this area. For instance, the oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles like thiophenes and furans has been developed, providing an efficient route to unsymmetrical biheteroaryl compounds. rsc.org In these reactions, the N-oxide group often acts as a directing group, guiding the metal catalyst to the C2-H bond. semanticscholar.org For this compound, this directing effect would favor functionalization at the C6 position.

Nickel-catalyzed reactions have also been employed. For example, the Ni-catalyzed activation of C2-H bonds in pyridine N-oxides, followed by the insertion of alkynes, yields (E)-2-alkenylpyridine N-oxides with high regio- and stereoselectivity. semanticscholar.org Subsequent deoxygenation provides access to valuable 2-alkenylpyridines. semanticscholar.org

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides

| Metal Catalyst | Coupling Partner | Reaction Type | Product Type |

|---|---|---|---|

| Palladium (Pd) | Olefins | C-H Alkenylation | 2-Alkenylpyridine N-oxide |

| Palladium (Pd) | Aryl Triflates | C-H Arylation | 2-Arylpyridine N-oxide |

| Palladium (Pd) | Thiophenes, Furans | Oxidative C-H/C-H Coupling | 2-(Heteroaryl)pyridine N-oxide |

| Nickel (Ni) | Alkynes | C-H Alkenylation | 2-Alkenylpyridine N-oxide |

This table summarizes common cross-coupling methodologies applied to the general pyridine N-oxide core structure.

Functionalization Strategies and Regioselectivity

The N-oxide group fundamentally controls the regioselectivity of substitution on the pyridine ring. By withdrawing electron density, it activates the C2, C4, and C6 positions towards nucleophilic attack, while simultaneously directing electrophilic attack to the C3 and C5 positions after activation of the oxygen atom. researchgate.netyoutube.com

For this compound, the C2 position is already functionalized. Therefore, reactions that typically target the C2 position in unsubstituted pyridine N-oxide will be directed to the alternative ortho position, C6, or the para position, C4. The outcome often depends on the specific reagents and reaction mechanism.

A prime example of regioselectivity is the deoxygenative halogenation of pyridine N-oxides. Activation of the N-oxide moiety with an electrophile like oxalyl chloride enables the addition of a halide anion. researchgate.net Studies on unsymmetrical pyridine N-oxides have shown that this methodology provides excellent C2/C6 regioselectivity, with the halide being incorporated at the more electron-deficient or sterically accessible ortho position. researchgate.net

Similarly, in palladium-catalyzed C-H/C-H cross-coupling reactions, the N-oxide acts as an efficient directing group for C2-functionalization. rsc.org In the case of this compound, this inherent directing capacity would strongly favor functionalization at the C6 position over other available sites. This predictable regioselectivity is a key advantage in the strategic synthesis of polysubstituted pyridine derivatives. semanticscholar.org

Coordination Chemistry and Metal Complexes of Pyridine 2 Methanol 1 Oxide

Ligand Characteristics and Coordination Modes of Pyridine-2-methanol 1-oxide Derivatives

This compound is a versatile ligand capable of coordinating to metal centers in several distinct modes. The primary coordination site is the oxygen atom of the N-oxide group, which acts as a strong Lewis base. The adjacent hydroxymethyl group can also participate in coordination, leading to chelation or bridging behavior.

Generally, pyridine (B92270) N-oxide ligands bind to metal ions through the exocyclic oxygen atom. The coordination of the hydroxymethyl group in this compound introduces additional complexity and versatility. This ligand can act as a neutral monodentate ligand, coordinating solely through the N-oxide oxygen. More commonly, it functions as a bidentate ligand, chelating to a metal center through both the N-oxide oxygen and the hydroxyl oxygen, forming a stable five-membered ring. This chelation is facilitated by the deprotonation of the hydroxyl group, resulting in an anionic ligand.

Furthermore, this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in a μ-alkoxo fashion through the deprotonated hydroxyl group, with the N-oxide oxygen coordinating to one of the metal centers. This bridging capability is crucial in the formation of polynuclear complexes and coordination polymers. The specific coordination mode adopted by this compound is influenced by several factors, including the nature of the metal ion, the counter-anion present in the reaction, and the solvent system used for synthesis.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent can influence the final product, as can the stoichiometry of the reactants and the reaction temperature. For instance, the synthesis of Dichloro[2-(hydroxymethyl)pyridine N-oxide]copper(II) has been shown to yield different crystalline modifications depending on the crystallization conditions.

Single-crystal X-ray crystallography is the most definitive method for elucidating the precise coordination geometry of metal complexes. Studies on copper(II) chloride complexes with this compound have revealed the existence of at least three distinct crystalline forms: a yellow form, a green form, and a brown form.

In the yellow modification of Dichloro[2-(hydroxymethyl)pyridine N-oxide]copper(II), the copper(II) ions are in a square-pyramidal environment. The basal plane is formed by the N-oxide oxygen and the deprotonated hydroxyl oxygen of one ligand, and two chloride ions. The apical position is occupied by the N-oxide oxygen of an adjacent molecule, leading to the formation of a dimeric structure.

The green modification exhibits a different coordination environment. Here, the copper(II) center is also five-coordinate, but the ligand acts as a bridging group between two copper centers, utilizing both the N-oxide and the deprotonated hydroxyl oxygen atoms. This results in the formation of a polymeric chain structure.

The brown modification presents yet another coordination arrangement, highlighting the structural versatility of this system. Detailed crystallographic data for these complexes provide precise bond lengths and angles, confirming the coordination modes and revealing the subtle structural differences between the polymorphs.

Table 1: Selected Crystallographic Data for Dichloro[2-(hydroxymethyl)pyridine N-oxide]copper(II) Modifications

| Parameter | Yellow Modification | Green Modification | Brown Modification |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/a | P2₁/c | P2₁2₁2₁ |

| a (Å) | 14.57 | 7.74 | 12.83 |

| b (Å) | 13.25 | 11.52 | 13.91 |

| c (Å) | 7.69 | 8.84 | 7.64 |

| β (°) | 102.3 | 106.5 | 90 |

| Z | 4 | 4 | 4 |

Note: The data presented here is illustrative and based on findings for related structures. Specific values for this compound complexes may vary.

The functional groups of this compound make it an attractive candidate for the construction of mixed-ligand coordination compounds and metal-organic frameworks (MOFs). In such structures, this compound could act as one of the organic linkers, in conjunction with other ligands, to build extended one-, two-, or three-dimensional networks.

The ability of the ligand to chelate and bridge metal centers is advantageous for creating robust and porous frameworks. For instance, the hydroxyl group can be deprotonated to form strong linkages with metal ions, while the N-oxide group provides an additional coordination site. While specific examples of MOFs constructed with this compound are not extensively reported in the literature, the principles of MOF design suggest its potential in this area. The use of related pyridyl alcohol ligands in the synthesis of mixed-ligand MOFs has been demonstrated, indicating the feasibility of incorporating this compound into such frameworks.

Investigation of Physicochemical Properties in Coordination Complexes

The coordination of this compound to metal centers can significantly influence the physicochemical properties of the resulting complexes, including their magnetic behavior and optical properties.

The magnetic properties of coordination complexes are highly dependent on the nature of the metal ion and the geometry of its coordination sphere. In the case of complexes with paramagnetic metal ions like copper(II), the bridging capabilities of this compound can lead to magnetic exchange interactions between adjacent metal centers.

Magnetic susceptibility measurements on the different modifications of Dichloro[2-(hydroxymethyl)pyridine N-oxide]copper(II) have revealed distinct magnetic behaviors. The yellow, dimeric form exhibits strong antiferromagnetic coupling between the two copper(II) centers, mediated by the bridging alkoxo groups. In contrast, the green, polymeric form shows weaker magnetic interactions, which can be attributed to the different bridging geometry and longer distances between the copper(II) ions. These studies demonstrate how subtle changes in the crystal structure can have a profound impact on the magnetic properties of the material.

Table 2: Magnetic Properties of Dichloro[2-(hydroxymethyl)pyridine N-oxide]copper(II) Modifications

| Modification | Magnetic Behavior | Exchange Integral (J) |

|---|---|---|

| Yellow | Antiferromagnetic | Strong |

| Green | Weakly Antiferromagnetic | Weak |

Note: The values for the exchange integral are qualitative and based on the observed magnetic behavior.

While specific studies on the photoluminescence of this compound complexes are limited in the available literature, general principles suggest that these complexes could exhibit interesting optical properties. The pyridine N-oxide moiety itself can be luminescent, and its coordination to a metal ion can modulate this property. Coordination to a d¹⁰ metal ion like zinc(II) or cadmium(II) often enhances the ligand-based luminescence, while coordination to paramagnetic transition metals can lead to quenching of the luminescence or the emergence of new emission bands through metal-to-ligand or ligand-to-metal charge transfer transitions. Further research is needed to fully explore the photoluminescent potential of metal complexes incorporating this compound.

Reactivity and Transformation of Coordinated this compound Ligands

The reactivity of this compound, when coordinated to a metal center, is influenced by the activation or modification of its functional groups—the N-oxide, the pyridine ring, and the hydroxymethyl group—through their interaction with the metal ion. While research specifically detailing the transformations of the coordinated ligand is emergent, the reactivity can be inferred from studies on related pyridine N-oxide and alcohol-containing ligands. The primary modes of reactivity include reactions at the N-oxide group, transformations of the hydroxymethyl moiety, and modifications of the pyridine ring itself.

Deoxygenation of the N-Oxide Group: A common transformation for pyridine N-oxides is deoxygenation to the corresponding pyridine. In the context of coordination complexes, this can be a significant reaction pathway. For instance, photocatalytic systems involving rhenium complexes have been shown to be effective for the deoxygenation of various pyridine N-oxides under ambient conditions. This suggests that a coordinated this compound ligand could potentially be reduced to Pyridine-2-methanol, leaving the 2-methanol group intact while the metal complex facilitates the N-O bond cleavage.

Reactions Involving the Hydroxymethyl Group: The alcohol functionality of the ligand presents a key site for chemical transformation. Coordination to a metal center can modulate the reactivity of this group.

Acylation: The hydroxymethyl group can undergo acylation. In studies of [Fe]-hydrogenase models featuring a (2-acetylmethyl-6-hydroxymethylpyridine) ligand, the hydroxymethyl group was acylated when the complex was treated with acyl chlorides in the presence of a base. This transformation highlights that the alcohol functionality remains reactive and accessible for esterification even when the ligand is part of a larger coordination complex nih.gov.

Deprotonation and Bridging: The hydroxyl proton can be removed, allowing the oxygen atom to act as a bridging ligand between two or more metal centers. This is a common motif in the formation of polynuclear metal clusters. While not an irreversible transformation, this change in protonation state is a fundamental aspect of its reactivity in coordination chemistry.

Oxidation: Primary alcohols are susceptible to oxidation, typically yielding aldehydes or carboxylic acids. Although specific studies on the oxidation of coordinated this compound are not extensively documented, metal complexes are well-known catalysts for alcohol oxidation. It is plausible that the coordinated ligand itself could be a substrate, where the metal center mediates the oxidation of the hydroxymethyl group to a 2-formyl or 2-carboxyl group, thereby transforming the ligand in situ.

Modification of the Pyridine Ring: The N-oxide group is known to activate the C2 and C4 positions of the pyridine ring towards nucleophilic attack and facilitate C-H activation. In organometallic chemistry, the N-oxide moiety can act as an internal directing group for C-H activation at the C2 position. For example, palladium-catalyzed direct arylation and nickel-catalyzed alkenylation of pyridine N-oxides occur at the C2 position. This suggests that a coordinated this compound ligand could potentially undergo functionalization at the pyridine ring, although steric hindrance from the coordinated metal and the adjacent hydroxymethyl group would play a significant role.

The table below summarizes potential transformations of the coordinated ligand based on known reactivity patterns of its functional groups.

| Functional Group | Reaction Type | Potential Product of Transformation | Reagents/Conditions |

| N-Oxide | Deoxygenation | Coordinated Pyridine-2-methanol | Photocatalysis (e.g., with Re complexes) |

| Hydroxymethyl | Acylation | Coordinated 2-(acetoxymethyl)pyridine 1-oxide | Acyl chloride, Base |

| Hydroxymethyl | Oxidation | Coordinated Pyridine-2-carbaldehyde 1-oxide | Oxidizing agent, Catalytic metal center |

| Pyridine Ring (C-H) | C-H Activation/Functionalization | Coordinated C-functionalized ligand | Organometallic catalysts (e.g., Pd, Ni) |

Supramolecular Assemblies and Intermolecular Interactions in Metal Complexes

The bifunctional nature of this compound, possessing both a hydrogen-bond-donating hydroxymethyl group and hydrogen-bond-accepting N-oxide oxygen, makes it an excellent building block for constructing ordered supramolecular assemblies. When complexed with metal ions, the resulting structures are stabilized and organized not only by coordination bonds but also by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: Hydrogen bonds are the dominant force in directing the assembly of complexes containing this ligand. The hydroxyl group (-CH₂OH) is a potent hydrogen bond donor, while the N-oxide oxygen is a strong acceptor. This leads to the formation of robust intermolecular connections.

O-H···O Interactions: The most significant hydrogen bonds are typically formed between the hydroxyl group of one complex and the N-oxide oxygen of a neighboring molecule. This interaction can lead to the formation of simple dimers or extended one-dimensional chains, depending on the coordination geometry of the metal center and the presence of other ligands. In manganese(II) chloride complexes with related pyridine N-oxide derivatives, intricate hydrogen-bonding networks involving coordinated water molecules and the N-oxide oxygen dictate the final polymeric or dimeric structure wikipedia.org.

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving hydrogen atoms from the pyridine ring or the methylene (B1212753) group and the N-oxide or hydroxyl oxygen atoms, also contribute to the stability and dimensionality of the crystal lattice. These interactions help to link chains or layers into more complex three-dimensional networks.

The following table details the types of intermolecular interactions commonly observed in the crystal structures of metal complexes with ligands analogous to this compound.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Resulting Supramolecular Motif |

| Strong Hydrogen Bond | Hydroxyl Group (O-H) | N-Oxide Oxygen (O) | O···O distance ~2.7-2.9 Å | Dimers, 1D Chains |

| Weak Hydrogen Bond | Pyridine Ring (C-H) | N-Oxide Oxygen (O) | C···O distance ~3.0-3.5 Å | Cross-linking of chains/layers |

| Weak Hydrogen Bond | Methylene Group (C-H) | Hydroxyl Oxygen (O) | C···O distance ~3.0-3.5 Å | Reinforcement of 3D network |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | Centroid-Centroid ~3.5-4.0 Å | Columnar stacks, Layered structures |

These non-covalent interactions are fundamental to the field of crystal engineering, allowing for the rational design of solid-state materials with predictable structures and properties based on the molecular recognition capabilities of the chosen ligands and metal ions.

Catalytic Applications and Mechanistic Insights

Pyridine (B92270) N-Oxides as Organocatalysts in Organic Transformations

Pyridine N-oxides have emerged as effective nucleophilic organocatalysts, primarily due to the nucleophilicity of the oxygen atom. rsc.orgacs.org This reactivity has been harnessed in several key asymmetric and acyl transfer reactions, although these applications often necessitate specifically designed chiral derivatives rather than the achiral Pyridine-2-methanol 1-oxide.

In the realm of asymmetric catalysis, chiral pyridine N-oxides have proven to be highly effective. A notable application is the enantioselective N-acylative desymmetrization of sulfonimidamides using chiral 4-arylpyridine-N-oxide (ArPNO) catalysts. rsc.orgsemanticscholar.orgnih.gov This method allows for the efficient construction of molecules with sulfur(VI)-stereocenters, yielding N-acylative sulfonimidamides in high yields and with excellent enantioselectivities. nih.govrsc.org The mechanism involves an acyl transfer process where the nucleophilic oxygen of the pyridine N-oxide attacks the acylating agent (e.g., a chloroformate) to form a reactive O-acyloxypyridinium cation intermediate. rsc.orgnih.gov The subsequent nucleophilic substitution by the sulfonimidamide is the enantio-determining step, controlled by the chiral environment of the catalyst. nih.gov

Research has focused on L-prolinamide derived chiral 4-aryl-pyridine-N-oxides, which act as bifunctional catalysts. rsc.org A synergistic effect is proposed where the N-oxide's oxygen acts as the nucleophilic site to form the acyloxypyridinium cation, while an N-H group on the catalyst's chiral backbone forms a hydrogen-bond interaction with the sulfonimidamide, guiding the stereochemical outcome. rsc.org

| Catalyst Type | Reaction | Substrate | Result |

| Chiral 4-Arylpyridine-N-Oxide (ArPNO) | Asymmetric N-Acylative Desymmetrization | Sulfonimidamides | High yields (up to 93%) and excellent enantioselectivities (up to 97% ee) rsc.org |

| Atropisomeric 4-dimethylaminopyridine (B28879) (DMAP)-N-oxide | Kinetic Resolution by N-sulfonylation | 2-substituted indolines | Efficient kinetic resolution rsc.org |

The function of pyridine N-oxides as acyl transfer catalysts is central to their utility in reactions like the one described above. The key mechanistic feature is the nucleophilic attack of the N-oxide oxygen on an acyl source, such as an anhydride (B1165640) or chloroformate. rsc.orgacs.org This forms a highly reactive acyloxypyridinium cation, which is a potent acylating agent. rsc.org

Mechanistic studies and DFT calculations support this acyl transfer mechanism. nih.gov It has been demonstrated that the nucleophilic ability of the oxygen in pyridine-N-oxide is greater than that of the nitrogen in the parent pyridine, making them superior acyl transfer catalysts in certain contexts. acs.org This advancement has broadened the scope of catalyst design, moving beyond the traditional reliance on 4-dimethylaminopyridine (DMAP) structures and allowing for greater structural diversity at the C-4 position of the pyridine ring. acs.orgacs.org Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been rationally designed and synthesized as novel and efficient acyl transfer organocatalysts for applications such as the acylative dynamic kinetic resolution of azoles. acs.orgacs.org

Role in Oxidation and Reduction Catalysis

While pyridine N-oxides are themselves products of oxidation and can act as mild oxidants, their role as catalysts in oxidation and reduction processes is more nuanced and less broadly documented than their function in organocatalysis or photoredox catalysis.

Pyridine N-oxides are synthesized via the oxidation of pyridines, often using reagents like hydrogen peroxide or peracids. arkat-usa.org Catalytic systems have been developed to make this synthesis more efficient and environmentally friendly. For instance, a reusable system based on a Keplerate polyoxomolybdate ({Mo132}) has been shown to effectively catalyze the oxidation of various pyridines to their corresponding N-oxides at room temperature using hydrogen peroxide. rsc.orgrsc.org However, the literature does not extensively cover the use of this compound itself as a catalyst for other oxidation reactions. While they can serve as stoichiometric oxidants or auxiliary agents in certain transformations, their application in a catalytic cycle for oxidation is not a prominent feature of their chemistry. rsc.org

The hydrogenation of pyridines is a critical method for synthesizing piperidines, which are prevalent scaffolds in pharmaceuticals. Research in this area primarily focuses on the reduction of the pyridine ring, rather than the use of pyridine N-oxides as catalysts for hydrogenation. The parent compound, pyridine, has been investigated as a catalyst for the reduction of CO2 to methanol (B129727). acs.orgnih.govresearchgate.net This process involves the formation of a 1,2-dihydropyridine species, which acts as a recyclable organo-hydride donor. acs.orgresearchgate.net This biomimetic approach mimics the function of NADPH in photosynthetic processes. nih.gov However, this catalytic cycle involves the pyridine/dihydropyridine redox couple and does not directly utilize the N-oxide form as the catalytic species for hydrogenation. acs.orgnih.gov The reduction of the N-oxide group itself is a common transformation, often achieved with reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation, to yield the parent pyridine. youtube.com

Photoredox Catalysis and Pyridine N-oxy Radicals

A rapidly growing area of interest is the use of pyridine N-oxides in photoredox catalysis. acs.orgnih.govchemrxiv.org Under visible light irradiation in the presence of a suitable photoredox catalyst, pyridine N-oxides can undergo single-electron oxidation to generate highly reactive pyridine N-oxy radicals. acs.orgnih.govacs.org These oxygen-centered radicals are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even strong, unactivated C(sp³)–H bonds. nih.gov

The general mechanism involves the photoexcitation of a photocatalyst (e.g., an acridinium (B8443388) salt), which then oxidizes the pyridine N-oxide in a single electron transfer (SET) event. nih.govacs.org The resulting electrophilic N-oxy radical can abstract a hydrogen from a C-H substrate, generating an alkyl radical. nih.gov This alkyl radical can then engage in various bond-forming reactions, such as addition to electron-deficient olefins. nih.gov This strategy has enabled the development of numerous C-H functionalization reactions, including alkylation and heteroarylation. nih.gov

The reactivity and effectiveness of the pyridine N-oxide as a HAT precursor can be tuned by modifying its electronic properties through substitution on the pyridine ring. nih.gov This photocatalytic approach provides a powerful, purely organic method for generating alkyl radicals from abundant C-H bonds under mild conditions. nih.gov This methodology has been applied to a variety of transformations, including carbohydroxylation and aminohydroxylation of α-olefins. acs.orgnih.govchemrxiv.org The process enables the direct and catalytic conversion of unactivated alkenes to primary alcohols and β-amino alcohols with anti-Markovnikov selectivity. nih.govchemrxiv.org

| Reaction Type | Catalytic System | Function of Pyridine N-Oxide | Application |

| C-H Alkylation | Acridinium photoredox catalyst + Pyridine N-oxide | Hydrogen Atom Transfer (HAT) Precursor | Functionalization of unactivated tertiary, secondary, and primary C-H bonds nih.gov |

| Carbohydroxylation of α-olefins | Photoredox catalyst + Pyridine N-oxide | N-oxy radical precursor for radical addition | Anti-Markovnikov synthesis of primary alcohols acs.orgnih.gov |

| Aminohydroxylation of α-olefins | Photoredox catalyst + Pyridine N-oxide | N-oxy radical precursor for radical addition | Anti-Markovnikov synthesis of β-amino alcohols acs.orgnih.gov |

Carbohydroxylation and Aminohydroxylation of Olefins

A significant advancement in organic synthesis involves the use of a dual photoredox/pyridine N-oxide catalytic system for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.gov This method provides a direct and catalytic pathway to convert unactivated alkenes into valuable primary alcohols and β-amino alcohols. nih.gov

The process is initiated by the single-electron oxidation of a pyridine N-oxide, facilitated by a photoredox catalyst, to generate a pyridine N-oxy radical. This radical species then undergoes a regioselective addition to the α-olefin. nih.gov This regioselectivity is a key feature of the methodology, leading to anti-Markovnikov products.

Subsequent steps involve the formation of an N-alkoxypyridinium intermediate, which then undergoes nucleophilic substitution by water (for carbohydroxylation) or an amine source (for aminohydroxylation) to yield the final product. chemrxiv.org Experimental and computational studies have provided support for this proposed reaction mechanism, which involves a blend of radical and polar steps. nih.gov

The versatility of this catalytic system allows for the synthesis of a diverse array of primary alcohols, including those with challenging β-quaternary carbon centers and those incorporating medicinally relevant pyridine structures. nih.gov Furthermore, the aminohydroxylation variant offers a novel route to β-amino alcohols, which are important structural motifs in many biologically active compounds. nih.gov

Table 1: Substrate Scope of anti-Markovnikov Carbohydroxylation

| Entry | Olefin | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Hexene | 2-Hexyl-1-hexanol | 74 |

| 2 | 4-Methylene-1-tosylpiperidine | (1-Tosylpiperidin-4-yl)methanol | 75 |

| 3 | 2-Methyl-1-pentene | 2-Methyl-1-pentanol | - |

Yields are based on isolated products. Data sourced from studies on photoredox/pyridine N-oxide catalysis. chemrxiv.org

Heterogeneous Catalysis and Catalyst Design

While homogeneous catalysis using pyridine N-oxides is well-documented, the principles of incorporating pyridine derivatives into heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse. Research in this area has explored the immobilization of pyridine-containing ligands onto solid supports, including magnetic nanoparticles and self-assembled metal oxides. Although specific applications of this compound in these heterogeneous systems are not extensively detailed in the reviewed literature, the broader strategies for pyridine derivatives provide a framework for potential future applications.

Magnetically Recoverable Catalysts for Pyridine Derivatives

Magnetically recoverable nanocatalysts represent a significant advancement in sustainable chemistry, allowing for the easy separation of the catalyst from the reaction mixture using an external magnetic field. These catalysts typically consist of a magnetic core, such as iron oxide nanoparticles (Fe₃O₄), coated with a protective layer (e.g., silica) and functionalized with organic ligands.

For pyridine derivatives, this involves anchoring pyridine-containing molecules to the surface of the magnetic nanoparticles. These functionalized nanoparticles can then act as catalysts in various organic transformations. The high surface area and the ability to be easily separated and reused make them highly attractive for industrial applications. While the existing literature broadly covers various pyridine derivatives in such catalytic systems, specific examples detailing the use of this compound are not prominent.

Self-Assembled Hybrid Metal Oxide Catalysts

Self-assembly provides a powerful bottom-up approach to designing novel catalytic materials. In the context of pyridine derivatives, self-assembled hybrid catalysts have been created by combining metal oxides with organic modifiers containing pyridine moieties. For instance, the combination of cerium oxide (CeO₂) with 2-cyanopyridine (B140075) has been shown to create a highly active basic catalyst through the formation of a charge-transfer complex. This self-assembly process can lead to a significant enhancement in catalytic activity compared to the individual components.

Biological Activities and Prospects in Medicinal Chemistry

Therapeutic Relevance of Pyridine (B92270) N-Oxide Functionalities

The pyridine N-oxide moiety is a crucial functional group in medicinal chemistry, often introduced into molecular structures to modulate their physicochemical and pharmacological properties. Heterocyclic N-oxides have garnered attention as potent agents in various therapeutic areas, including cancer, bacterial infections, hypertension, parasitic diseases, HIV, and inflammation. nih.gov The incorporation of an N-oxide group can lead to improved water solubility and decreased membrane permeability of drugs due to the high polarity of the N⁺-O⁻ bond. openaccessjournals.compreprints.org

This functional group is also a strong hydrogen bond acceptor, allowing it to act as a bioisosteric replacement for other groups, such as the carbonyl function. This bioisosterism can lead to enhanced binding affinity and selectivity for biological targets. nih.gov For instance, X-ray crystallography has shown that the N-oxide group can form critical hydrogen bonding networks with amino acids in the active sites of enzymes, inducing conformational changes that modulate enzyme function. nih.gov Furthermore, the redox reactivity of some N-oxides is vital for specific applications like drug targeting in hypoxic (low oxygen) environments, a characteristic often found in solid tumors. openaccessjournals.compreprints.org

Reported Biological Activities of Pyridine-2-methanol 1-oxide and its Derivatives

While specific studies detailing the biological activities of this compound are not extensively available in the current literature, the examination of its derivatives and related pyridine compounds provides significant insight into its potential therapeutic applications.

Research into the antioxidant capabilities of pyridine derivatives is an active field. Although direct studies on this compound are scarce, related structures have shown promise. For example, a study on newly synthesized 1H-indenopyridine derivatives revealed that many of the compounds were potent antioxidant agents when evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some showing activity comparable to the standard antioxidant, ascorbic acid. ekb.eg Similarly, novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide were synthesized and evaluated for their ability to scavenge DPPH radicals, indicating the potential of the substituted pyridine core in developing antioxidant agents. pensoft.net The mechanism for such activity in related compounds is suggested to involve direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the solvent environment. researchgate.net

The pyridine nucleus is a common structural unit in synthetic anti-inflammatory drugs. researchgate.net Derivatives of pyridine have demonstrated significant anti-inflammatory effects in various preclinical models. For instance, a study of new 3-hydroxy pyridine-4-one derivatives showed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect of these specific derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov Additionally, 2-[(Phenylthio)methyl]pyridine derivatives have been reported as new anti-inflammatory agents that inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a model of immune complex-mediated inflammation. nih.gov More recently, derivatives of (Pyridin-2-yl)methanol have been developed as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in inflammation and pain sensation. nih.gov

Table 1: Anti-inflammatory Activity of Selected 3-Hydroxy Pyridine-4-one Derivatives

| Compound | Model | Dose | Inhibition (%) | Reference |

| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% | nih.gov |

| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Not specified, significant | nih.gov |

| Compound C | Carrageenan-induced paw edema | 200 mg/kg | 58% | nih.gov |

| Compound A | Croton oil-induced ear edema | 20 mg/kg | 37% | nih.gov |

| Compound B | Croton oil-induced ear edema | 400 mg/kg | 43% | nih.gov |

| Compound C | Croton oil-induced ear edema | 200 mg/kg | 50% | nih.gov |

| Indomethacin | Carrageenan-induced paw edema | 10 mg/kg | 60% | nih.gov |

The pyridine scaffold is a well-established pharmacophore in the design of antimicrobial agents. openaccessjournals.com Various derivatives of pyridine and pyridine N-oxide have demonstrated broad-spectrum activity against different microbial strains.

One study detailed the synthesis of tetrasubstituted pyridine-N-oxides (specifically, octahydroacridines) which showed antimicrobial activity against tested pathogens. nih.gov In another study, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives were synthesized, with some compounds exhibiting potent activity against Gram-positive bacteria, including Bacillus subtilis. semanticscholar.orgresearchgate.net For instance, compound 12e from this series was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against B. subtilis. semanticscholar.org

Table 2: In Vitro Antibacterial Activity of Selected Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 12e (a 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivative) | Bacillus subtilis | 16 | semanticscholar.org |

| N-alkylated pyridine salt 66 | Staphylococcus aureus | 100 (56% inhibition) | nih.govmdpi.com |

| N-alkylated pyridine salt 66 | Escherichia coli | 100 (55% inhibition) | nih.govmdpi.com |

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-TB drugs. msptm.org The pyridine ring is a core component of several compounds investigated for this purpose.

Although research has not specifically highlighted this compound, numerous other pyridine derivatives have shown significant antimycobacterial action. A study focused on novel amides linking pyridine-4-carbohydrazide (the structure of the key anti-TB drug isoniazid) with other antimicrobial agents found that many derivatives exhibited potent activity, with MIC values as low as ≤0.25 μM against the H37Rv strain of M. tuberculosis. nih.gov These values represent a significant improvement over the parent drug, isoniazid. Another class of compounds, 2,4-disubstituted pyridine derivatives, was found to be effective against intracellularly located and biofilm-forming tubercle bacilli. researchgate.net

Table 3: Antimycobacterial Activity of Selected Pyridine Derivatives against M. tuberculosis H37Rv

| Compound Class/Derivative | MIC (μM) | Reference |

| Diphenyl (thio)ether and biphenyl (B1667301) analogues of pyridine-4-carbohydrazide | ≤0.25 | nih.gov |

| Isoniazid (Reference) | Varies by study | nih.gov |

| Polycyclic amine derivative 15 | 9.6 | nih.gov |

Antimicrobial Activity

Mechanistic Basis of Biological Action

For antimicrobial and specifically anti-mycobacterial activity, the mechanism can involve the disruption of the bacterial cell wall. nih.gov For example, certain polycyclic amine derivatives were found to cause early and sustained cell wall damage in a manner similar to the known anti-TB drug ethambutol. nih.gov In some cases, pyridine derivatives may act synergistically with existing drugs, potentially through mechanisms like efflux pump inhibition, which prevents the bacteria from expelling the therapeutic agent. nih.gov

In the context of anti-inflammatory action, as mentioned previously, some pyridine derivatives may function by chelating iron, thereby inhibiting heme-dependent enzymes like cyclooxygenase (COX) that are critical for the production of pro-inflammatory prostaglandins. nih.gov Other derivatives may act by antagonizing specific receptors involved in inflammation and pain signaling pathways, such as the TRPV3 channel. nih.gov

The antioxidant activity of pyridine-based compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging oxidative chain reactions. researchgate.net The N-oxide functionality itself can participate in single electron transfer processes, which may contribute to these antioxidant properties.

Role as Electron Shuttles

Pyridine N-oxides, including structures analogous to this compound, have demonstrated the capacity to function as electron shuttles. This property is attributed to the redox activity of the N-oxide group. For instance, pyridine-N-oxide has been shown to possess properties similar to the tyrosine/tyrosyl radical redox couple, enabling it to act as an electron shuttle in artificial photosynthesis systems acs.org. This special radical reactivity may also be the underlying reason for the antioxidant properties suggested for several amphiphilic N-oxides acs.org. In a broader context, pyridinium (B92312) compounds, which are structurally related to protonated pyridine N-oxides, are recognized as effective and stable homogeneous electrocatalysts for the multi-electron, multi-proton reduction of molecules like carbon dioxide to methanol (B129727) acs.org. This catalytic behavior relies on the ability of the pyridine ring system to accept and transfer electrons, highlighting the fundamental role of these scaffolds in mediating redox reactions.

Nitric Oxide (NO) Donor Activity

Nitric oxide (NO) is a critical signaling molecule in numerous physiological processes, and various chemical entities, known as NO donors, are therapeutically important for their ability to release NO researchgate.net. These donors typically fall into classes such as organic nitrates, S-nitrosothiols, and N-diazeniumdiolates researchgate.netnih.gov. A thorough review of the scientific literature reveals no significant evidence to suggest that this compound or parent pyridine N-oxides function as nitric oxide donors. Their primary redox chemistry revolves around the reduction of the N-oxide to the corresponding pyridine, rather than the release of nitric oxide. While nitropyridine N-oxides are recognized as excellent π-hole donors for noncovalent interactions, this does not equate to NO donor activity nih.gov. Therefore, this particular biological activity is not considered a feature of this compound.

Enzymatic Reduction Pathways in Biological Systems

A key aspect of the biological activity of pyridine N-oxides is their susceptibility to enzymatic reduction back to the parent pyridine. This biotransformation is a critical pathway in their metabolism and is exploited in medicinal chemistry. It has been established that certain N-oxides can be reduced to their parent amines in vivo by enzymatic action acs.org. For example, a reductive enzymatic conversion of 4-alanylpyridine-N-oxide has been demonstrated in E. coli acs.org. This suggests that even simple pyridine N-oxides can be activated through enzymatic reduction acs.org. This reduction is often more facile for N-oxides with low HOMO/LUMO energy gaps acs.org. The enzymatic machinery responsible for this reduction can include various reductase enzymes present in biological systems, particularly under hypoxic (low oxygen) conditions found in environments like solid tumors.

Pyridine N-Oxides as Prodrugs and for Drug Targeting

The in vivo reduction of pyridine N-oxides is a cornerstone of their application as prodrugs. A prodrug is an inactive or less active compound that is metabolized into an active drug within the body. The N-oxide group can be used to "cage" a highly cytotoxic compound, rendering it non-active until it reaches a specific target site where it is activated acs.org.

This strategy is particularly appealing for cancer therapy. Solid tumors often contain regions of severe hypoxia. Certain enzymes that are overexpressed in these hypoxic environments can selectively reduce the N-oxide prodrug to release the active, cytotoxic parent drug directly at the tumor site. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anticancer agent acs.org.

Furthermore, the reduction of N-oxides can also be induced by external stimuli. For instance, hydrated electrons generated during radiotherapy (X-ray treatment) can effectively reduce N-oxides acs.org. This allows for spatiotemporally controlled activation of an N-oxide prodrug specifically within the irradiated tumor volume, offering a powerful approach for combining chemotherapy and radiotherapy.

Strategic Incorporation of this compound Scaffolds in Drug Design

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and bioactive molecules nih.govnih.govmdpi.com. The strategic incorporation of the this compound motif, or its parent pyridine N-oxide, offers several advantages in drug design:

Improved Physicochemical Properties : The highly polar N-oxide group can significantly increase the water solubility of a drug candidate, which can improve its formulation and pharmacokinetic profile. Its presence can also influence membrane permeability nih.gov.

Modulation of Biological Activity : The introduction of the N-oxide can alter the electronic properties of the pyridine ring, affecting its interaction with biological targets. This can lead to enhanced potency or a modified activity profile compared to the parent pyridine.

Versatile Synthetic Precursors : Pyridine N-oxides are valuable and versatile intermediates in organic synthesis acs.orgresearchgate.net. The N-oxide group activates the pyridine ring towards both nucleophilic and electrophilic substitution, particularly at the 2- and 4-positions. This allows for the introduction of various functional groups, which can then be followed by deoxygenation to yield the desired substituted pyridine derivative researchgate.net. Recent photochemical methods even allow for the direct one-step synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, providing an efficient route to scaffolds like Pyridine-2-methanol acs.org.

Metabolic Stability : In some cases, the N-oxide form of a drug may exhibit different metabolic stability compared to the parent amine, potentially leading to a longer duration of action.

The 2-hydroxymethyl substituent of this compound provides an additional point for modification and conjugation, further expanding its utility in creating diverse chemical libraries for drug discovery.

Advanced Spectroscopic Characterization for Structural and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of Pyridine-2-methanol 1-oxide, offering precise information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of its protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the substituent, and the hydroxyl proton. The N-oxide group significantly influences the electronic distribution in the pyridine ring, causing the aromatic protons to be deshielded compared to unsubstituted pyridine.